9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one
Description
Properties
IUPAC Name |
9-methyl-7,8,9,10-tetrahydro-2H-pyrazino[1,2-b]indazol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-7-2-3-9-8(6-7)10-11(15)12-4-5-14(10)13-9/h4-5,7H,2-3,6H2,1H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBKSQWNGGYTHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=NN3C=CNC(=O)C3=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Intermediates
- Indazole derivatives or substituted indoles serve as precursors.
- Piperazine or related diamine units are used to form the pyrazino ring.
- Alkylation agents (e.g., methyl iodide) introduce the methyl group at the desired position.
Cyclization and Ring Closure
- Intramolecular cyclization is catalyzed by bases such as piperidine or under acidic conditions depending on the substrate.
- Typical solvents include ethanol, dichloromethane, or methanol.
- Reaction temperatures range from room temperature to reflux conditions.
Purification
- The crude products are purified by chromatographic techniques such as silica gel chromatography.
- Elution solvents are mixtures of dichloromethane and methanol, sometimes containing traces of ammonia to prevent decomposition.
- Organic phases are dried over anhydrous sodium sulfate or magnesium sulfate before concentration.
Detailed Example Procedure (Adapted from Patent WO1998042710A1)
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of intermediate indazole derivative | Stirring in methanol with 2N HCl | Hydrochloride salt formation |
| 2 | Hydrogenation | 16 hours under 1 atm H2 at room temperature | Use of catalyst (e.g., Pd/C) implied |
| 3 | Extraction and washing | Dichloromethane wash, followed by water and saturated NaCl washes | Removal of impurities |
| 4 | Drying and concentration | Dry over sodium sulfate, filter, concentrate under reduced pressure | Preparation for next step |
| 5 | Cyclization | Reflux in ethanol with piperidine catalyst | Ring closure to form pyrazino ring |
| 6 | Purification | Chromatoflash on silica gel with DCM/methanol gradient | Final compound isolation |
This sequence yields the target compound as a hydrochloride salt, which can be dried under mild heating (e.g., 40 °C) to obtain a pure solid.
Research Findings on Preparation Optimization
- The use of mild hydrogenation conditions avoids over-reduction of sensitive groups.
- Careful control of pH during hydrochloride salt formation improves yield and purity.
- Chromatographic purification with ammonia-containing eluents prevents degradation of nitrogen heterocycles.
- Solvent choice impacts the efficiency of extraction and crystallization steps.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Value/Condition | Impact on Synthesis |
|---|---|---|
| Hydrogenation pressure | 1 atm H2 | Mild conditions preserve functionality |
| Catalyst | Pd/C (implied) | Efficient reduction of intermediates |
| Solvent for cyclization | Ethanol with piperidine | Facilitates ring closure |
| Purification solvent | DCM : MeOH (95:5 to 90:10) + NH3 | Enhances purity and stability |
| Drying agent | Sodium sulfate or magnesium sulfate | Removes moisture effectively |
| Drying temperature | 40 °C | Prevents decomposition |
Additional Synthetic Routes and Variations
- Alternative cyclization methods using different bases or acid catalysts have been reported.
- Modifications in the methylation step can be performed using methyl triflate or dimethyl sulfate under controlled conditions.
- Some synthetic routes employ microwave-assisted heating to reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different substituents onto the pyrazine or indazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups, onto the compound.
Scientific Research Applications
9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Compound 183 (Furlotti et al., 2018)
9-Methyl-Tetrahydropyrazino Analog
- Structural Differences : Full saturation of the pyrazine ring (7,8,9,10-tetrahydro) and a methyl group at position 8.
- Hypothesized Advantages: Enhanced metabolic stability due to reduced ring strain and methyl substitution. Unconfirmed but plausible retention of 5-HT2A/α1 receptor affinity based on structural conservation .
Hexahydropyrazino[1,2-b]indazol-1(2H)-one Derivatives
- Example: 3,4,7,8,9,10-Hexahydropyrazino[1,2-b]indazol-1(2H)-one (CAS 561299-72-7) .
- Key Differences : Additional hydrogenation at positions 7 and 6.
- Implications: Increased conformational flexibility may reduce receptor binding specificity compared to the tetrahydropyrazino analog.
Functionalized Derivatives
- N-(3-Isopropoxypropyl)-1-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxamide : Modifications: Piperidine-4-carboxamide side chain with isopropoxypropyl substitution. Activity: Likely targets non-serotonergic pathways (e.g., kinase or GPCRs) due to bulky substituents.
Biological Activity
9-Methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies that highlight its therapeutic potential.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. These reactions may include cyclization processes that yield the indazole framework essential for its biological activity.
Antifungal Activity
Research has shown that derivatives of tetrahydropyrazino[1,2-a]indoles exhibit antifungal properties. For instance, a study synthesized various substituted derivatives and tested them against pathogenic strains such as Aspergillus fumigatus, Aspergillus flavus, Aspergillus niger, and Candida albicans. The results indicated that these compounds displayed mild to moderate antifungal activity. Notably, one derivative achieved a minimum inhibitory concentration (MIC) of 5.85 µg/disc against A. fumigatus and showed promising results in further assays .
| Compound | MIC (µg/disc) | Pathogen |
|---|---|---|
| 4c | 5.85 | A. fumigatus |
| 4c | 11.71 | A. flavus |
| 4c | 11.71 | A. niger |
| Various | 15.62 - 250 | C. albicans |
Cytotoxicity
The cytotoxic effects of the most active derivatives were evaluated using a hemolytic assay on human erythrocytes. The compound demonstrated non-toxic behavior at concentrations up to 312.50 µg/ml, indicating a favorable safety profile compared to standard antifungal agents like amphotericin B which exhibited significant lysis at lower concentrations .
Study on Antimicrobial Properties
A detailed investigation into the antimicrobial properties of related compounds revealed that modifications to the indazole structure could enhance antifungal efficacy while maintaining low toxicity levels. The study emphasized the importance of substituent groups in optimizing biological activity and minimizing side effects.
Another area of research focused on understanding the mechanism of action for these compounds against fungal pathogens. It was suggested that the inhibition of ergosterol synthesis might be a key factor in their antifungal activity, similar to the action mechanism of established antifungal agents.
Q & A
Q. What are the foundational synthetic methodologies for 9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one?
The compound is typically synthesized via cyclization reactions. A common approach involves reacting acid derivatives with carbonyldiimidazole (CDI) in anhydrous dimethylformamide (DMFA), followed by refluxing with hydrazine derivatives. For example, a mixture of the precursor acid and CDI is heated at 100°C for 1 hour, then coupled with an aryl/benzyl-substituted hydrazinopyrazinone under reflux for 24 hours. Post-reaction purification includes precipitation, washing with isopropanol, and recrystallization .
Q. Which analytical techniques are essential for initial characterization of this compound?
Standard techniques include:
- NMR spectroscopy (¹H/¹³C) for structural elucidation.
- HPLC with UV detection to assess purity.
- Mass spectrometry (ESI or EI-MS) for molecular weight confirmation.
- X-ray crystallography (if single crystals are obtainable) for absolute configuration determination. These methods are critical for verifying synthetic success and baseline purity .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to enhance yield and purity?
Use Design of Experiments (DoE) to evaluate variables:
- Temperature : Test reflux vs. microwave-assisted synthesis for kinetic control.
- Solvent polarity : Compare DMFA with DMSO or acetonitrile to optimize solubility.
- Catalysts : Screen Lewis acids (e.g., ZnCl₂) or organocatalysts for regioselectivity.
- Stoichiometry : Vary molar ratios of CDI to precursor acid (e.g., 1:1 vs. 1.2:1). Post-optimization, validate via HPLC-MS to quantify by-products and adjust conditions iteratively .
Q. What strategies resolve contradictions in spectral data during structural analysis?
Contradictions (e.g., ambiguous NMR peaks) require:
- Multi-technique validation : Cross-reference IR, 2D NMR (COSY, HSQC), and computational NMR prediction tools.
- Isotopic labeling : Introduce ¹⁵N or ²H to trace ambiguous proton environments.
- Dynamic NMR : Analyze temperature-dependent shifts to identify conformational exchange. For example, overlapping signals in aromatic regions can be deconvoluted via high-field (600+ MHz) instruments .
Q. How are impurities profiled and controlled during synthesis?
- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions to identify degradation pathways.
- LC-MS/MS : Detect trace impurities (e.g., EP-listed impurities like fluoro derivatives) with sensitivity <0.1%.
- Reference standards : Use pharmacopeial impurities (e.g., ofloxacin N-oxide derivatives) as benchmarks for quantification .
Q. What computational methods predict the compound’s reactivity or biological interactions?
- DFT calculations : Model transition states to predict regioselectivity in cyclization steps.
- Molecular docking : Screen against target proteins (e.g., kinase domains) to prioritize analogs for bioactivity testing.
- MD simulations : Assess stability in biological membranes or solvent environments. Pair computational results with experimental validation (e.g., enzymatic assays) .
Methodological Challenges and Solutions
Q. How to address low yields in large-scale synthesis?
- Process intensification : Transition from batch to flow chemistry for better heat/mass transfer.
- Catalyst recycling : Use immobilized catalysts (e.g., silica-supported CDI analogs) to reduce waste.
- By-product analysis : Identify polymeric side products via GPC and adjust monomer ratios .
Q. What comparative studies differentiate this compound from structural analogs?
- SAR studies : Synthesize analogs with varied substituents (e.g., methyl vs. ethyl at position 9) and compare:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
